molecular formula C9H17Cl2N3O B1402282 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride CAS No. 1361114-68-2

2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Cat. No.: B1402282
CAS No.: 1361114-68-2
M. Wt: 254.15 g/mol
InChI Key: ZXEQOJQCTYZSDV-UHFFFAOYSA-N
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Description

2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: is a chemical compound that belongs to the class of morpholines, which are characterized by their nitrogen-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of 4-methyl-1H-pyrazol-3-ylamine with 2-methylmorpholine under acidic conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity, making it useful in studying biological processes.

  • Medicine: : Potential therapeutic applications, such as antileishmanial and antimalarial activities, have been explored.

  • Industry: : It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: can be compared with other similar compounds, such as pyrazole derivatives and morpholine derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of the pyrazole and morpholine moieties, which can confer distinct chemical and biological properties.

List of Similar Compounds

  • Pyrazole derivatives: : Various pyrazole-based compounds with different substituents.

  • Morpholine derivatives: : Compounds containing the morpholine ring with different functional groups.

Properties

IUPAC Name

2-methyl-2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-7-5-11-12-8(7)9(2)6-10-3-4-13-9;;/h5,10H,3-4,6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEQOJQCTYZSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2(CNCCO2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Reactant of Route 2
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Reactant of Route 4
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Reactant of Route 5
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Reactant of Route 6
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

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